![molecular formula C15H11ClO4 B5796362 2-(4-chlorophenyl)-2-oxoethyl salicylate](/img/structure/B5796362.png)
2-(4-chlorophenyl)-2-oxoethyl salicylate
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Overview
Description
2-(4-chlorophenyl)-2-oxoethyl salicylate, also known as ethyl 4-chlorobenzoylsalicylate, is a synthetic compound that has been widely used in scientific research. It is a derivative of salicylic acid and has been synthesized through various methods. This compound has several applications in scientific research, including its use as a tool for investigating biological processes and as a potential drug candidate.
Scientific Research Applications
2-(4-chlorophenyl)-2-oxo2-(4-chlorophenyl)-2-oxoethyl salicylate salicylate has been used in a variety of scientific research applications. It has been used as a tool for investigating cellular processes such as apoptosis and autophagy. It has also been used in studies investigating the role of inflammation in disease, as well as in studies investigating the mechanisms of action of potential drug candidates.
Mechanism of Action
The mechanism of action of 2-(4-chlorophenyl)-2-oxo2-(4-chlorophenyl)-2-oxoethyl salicylate salicylate is not fully understood. However, it has been suggested that it may act as an inhibitor of cyclooxygenase (COX) enzymes, which are involved in the production of prostaglandins and other inflammatory mediators.
Biochemical and Physiological Effects:
2-(4-chlorophenyl)-2-oxo2-(4-chlorophenyl)-2-oxoethyl salicylate salicylate has been shown to have several biochemical and physiological effects. It has been shown to inhibit the production of prostaglandins and other inflammatory mediators, which may make it a potential candidate for the treatment of inflammatory diseases. It has also been shown to induce apoptosis in cancer cells, which may make it a potential candidate for the treatment of cancer.
Advantages and Limitations for Lab Experiments
One of the advantages of using 2-(4-chlorophenyl)-2-oxo2-(4-chlorophenyl)-2-oxoethyl salicylate salicylate in lab experiments is that it is a synthetic compound, which means that it can be easily synthesized and purified. It is also relatively stable and can be stored for long periods of time. However, one of the limitations of using this compound is that its mechanism of action is not fully understood, which may limit its potential applications.
Future Directions
There are several potential future directions for research involving 2-(4-chlorophenyl)-2-oxo2-(4-chlorophenyl)-2-oxoethyl salicylate salicylate. One potential direction is to investigate its potential as a drug candidate for the treatment of inflammatory diseases and cancer. Another potential direction is to investigate its mechanism of action in more detail, which may help to identify new targets for drug development. Additionally, further studies may be needed to determine the safety and efficacy of this compound in vivo.
Synthesis Methods
The synthesis of 2-(4-chlorophenyl)-2-oxo2-(4-chlorophenyl)-2-oxoethyl salicylate salicylate can be achieved through various methods. One of the most commonly used methods involves the reaction of salicylic acid with 4-chlorobenzoyl chloride in the presence of a base such as tri2-(4-chlorophenyl)-2-oxoethyl salicylateamine. The resulting product is then purified through recrystallization or column chromatography.
properties
IUPAC Name |
[2-(4-chlorophenyl)-2-oxoethyl] 2-hydroxybenzoate |
Source
|
---|---|---|
Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C15H11ClO4/c16-11-7-5-10(6-8-11)14(18)9-20-15(19)12-3-1-2-4-13(12)17/h1-8,17H,9H2 |
Source
|
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
VYVBXICQIIOJHU-UHFFFAOYSA-N |
Source
|
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1=CC=C(C(=C1)C(=O)OCC(=O)C2=CC=C(C=C2)Cl)O |
Source
|
Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C15H11ClO4 |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Weight |
290.70 g/mol |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Product Name |
[2-(4-Chlorophenyl)-2-oxoethyl] 2-hydroxybenzoate |
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